Product packaging for Bicyclo[4.2.0]oct-7-ene(Cat. No.:CAS No. 616-10-4)

Bicyclo[4.2.0]oct-7-ene

Cat. No.: B3054695
CAS No.: 616-10-4
M. Wt: 108.18 g/mol
InChI Key: JCYCKZIGTSZZQT-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]oct-7-ene (CAS 616-10-4) is a hydrocarbon with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This compound features a unique structure composed of a four-membered cyclobutane ring fused to a six-membered cyclohexane ring, which introduces significant ring strain . It is this substantial strain energy, estimated to be between 30–40 kcal/mol, that is pivotal to the compound's value in chemical research, as it provides a strong thermodynamic driving force for various reactions . One of the primary applications of this compound is as a monomer in Ring-Opening Metathesis Polymerization (ROMP) . The release of ring strain during the polymerization process allows for the synthesis of linear polymers and is particularly useful for creating alternating copolymers with controlled structures when combined with other monomers like cyclohexene . Furthermore, the thermal isomerization of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied reaction . The stereochemical course of this electrocyclic ring-opening, specifically whether it proceeds through a concerted or stepwise mechanism, has been a subject of extensive investigation and debate, making the compound an important model system in physical organic chemistry . Owing to its strained, fused bicyclic framework, this compound serves as a versatile building block for constructing complex, biologically active molecules and is of significant interest in both fundamental theoretical studies and applied fields such as materials science and drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B3054695 Bicyclo[4.2.0]oct-7-ene CAS No. 616-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]oct-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYCKZIGTSZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C=CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959015
Record name Bicyclo[4.2.0]oct-7-ene
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Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-10-4, 3806-82-4
Record name Bicyclo[4.2.0]oct-7-ene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(4.2.0)oct-7-ene
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Record name Bicyclo(4.2.0)oct-7-ene
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Record name Bicyclo[4.2.0]oct-7-ene
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Synthetic Methodologies for Bicyclo 4.2.0 Oct 7 Ene and Its Derivatives

Photoisomerization Approaches

Photochemical methods offer a powerful means to construct the strained four-membered ring of the bicyclo[4.2.0]oct-7-ene system from monocyclic precursors. These reactions are typically initiated by the absorption of light, leading to excited electronic states that undergo pericyclic reactions.

Photoisomerization of cis,cis-1,3-Cyclooctadiene

The direct photochemical irradiation of cis,cis-1,3-cyclooctadiene (cc-COD) can induce an electrocyclic ring closure to form cis-bicyclo[4.2.0]oct-7-ene (BCO). aip.orgresearchgate.net This transformation is a classic example of a photochemically allowed [4π]-electrocyclization. Upon excitation to the S1 electronic state, cc-COD undergoes ultrafast decay back to the ground state through conical intersections. aip.org This process facilitates the formation of BCO, although it competes with other photochemical pathways such as cis-trans photoisomerization to cis,trans-1,3-cyclooctadiene (ct-COD). aip.orgresearchgate.net

The quantum yields for the formation of BCO and ct-COD from cc-COD have been predicted to be 0.01 and 0.28, respectively, highlighting that photoisomerization is the major pathway under certain conditions. aip.orgresearchgate.net The dynamics of this reaction are complex, with evidence suggesting that the reaction path may branch early after excitation. researchgate.net

Sensitized Photoisomerization Strategies

Sensitized photoisomerization allows for the generation of specific isomers by transferring energy from an excited sensitizer (B1316253) molecule to the reactant. In the context of 1,3-cyclooctadiene, chiral sensitizers have been employed to achieve enantiodifferentiating photoisomerization, producing optically active products. nih.govnih.govnii.ac.jprsc.org

For instance, the enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene can be sensitized by chiral aromatic amides and pyromellitate-linked cyclodextrin (B1172386) nanosponges to yield the chiral (E,Z)-isomer. nih.govrsc.org The enantiomeric excess (ee) of the product is influenced by factors such as the solvent, temperature, and the specific structure of the sensitizer. nih.govrsc.org In one study, the use of 6-O-(2-naphthoyl)curdlan as a sensitizing host for the photoisomerization of (Z,Z)-1,3-cyclooctadiene yielded the highly strained chiral (E,Z)-isomer with enantiomeric excesses up to 8.7% in solution and 11.7% in the solid state. nih.govnii.ac.jp

Sensitizer/HostSubstrateProductEnantiomeric Excess (ee)ConditionsReference
Pyromellitate-linked γ-cyclodextrin nanosponge(Z,Z)-1,3-cyclooctadiene(+)-(E,Z)-1,3-cyclooctadiene9.8%pH 10 aqueous solution nih.gov
6-O-(2-naphthoyl)curdlan(Z,Z)-1,3-cyclooctadiene(E,Z)-1,3-cyclooctadieneup to 11.7%Solid state nih.govnii.ac.jp
(-)-Menthyl benzenehexacarboxylate(Z,Z)-1,3-cyclooctadiene(E,Z)-1,3-cyclooctadieneup to 18%Pentane at -40 °C acs.org

Laser-Induced Photocyclization Techniques

The use of high-intensity, monochromatic light from lasers can offer enhanced control over photochemical reactions. Nanosecond-scale pulsed laser irradiation of cis,cis-1,3-cyclooctadiene at 266 nm has been shown to induce highly selective cyclization to cis-bicyclo[4.2.0]oct-7-ene. researchgate.net This technique can significantly improve the product yield and selectivity by shifting the photostationary state, thereby favoring the desired cyclization product over other photoisomers. researchgate.net This method provides an effective means for the direct and high-yield photochemical synthesis of this compound. researchgate.net

Thermal Isomerization Routes

The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied reaction that provides insight into the stability and reactivity of the bicyclic system. acs.org This process is a thermally allowed conrotatory ring-opening of the cyclobutene (B1205218) ring. However, the mechanism can be more complex, potentially involving a stepwise process through a cis,trans-1,3-cyclooctadiene intermediate. acs.org

Studies using deuterium (B1214612) kinetic isotope effects have been instrumental in elucidating the mechanistic details of this isomerization. acs.org The thermal conversion is believed to proceed through a disrotatory ring opening, although the possibility of cis,trans-1,3-cyclooctadiene as a primary product and reaction intermediate has also been considered. acs.org This intermediate could then isomerize to the more stable cis,cis-diene. acs.org The activation energy for these thermal processes is a key factor, and the presence of substituents can influence the reaction pathway and energetics. nih.gov

Cycloaddition Reactions in Bicyclo[4.2.0]octene Scaffold Construction

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for the construction of cyclic and bicyclic systems. The [2+2] cycloaddition is particularly relevant for the synthesis of the bicyclo[4.2.0]octane core.

[2+2] Cycloaddition for Bicyclo[4.2.0]octane Systems

The [2+2] cycloaddition reaction involves the combination of two two-electron components, typically two alkenes or an alkene and a ketene (B1206846), to form a four-membered ring. This methodology has been successfully applied to the synthesis of various bicyclo[4.2.0]octane derivatives. researchgate.netnih.govacgpubs.org

One notable application is the synthesis of the bicyclo[4.2.0]octane ring system found in the kingianin family of natural products. researchgate.netacgpubs.org A non-biomimetic synthetic strategy utilizes a [2+2] ketene cycloaddition as a key step to construct the core bicyclic structure. researchgate.netacgpubs.org Another approach involves an enantioselective isomerization/[2+2]-cycloaddition sequence to generate diverse bicyclo[4.2.0]octane scaffolds. nih.gov For example, a [2+2] cycloaddition of an enamine derived from cyclohexanone (B45756) with acrylonitrile (B1666552) can be used to produce bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, a versatile intermediate for further functionalization. acs.orgnih.gov

Furthermore, a multicomponent cascade reaction involving a (4+2) followed by a (2+2) cycloaddition has been developed for the stereoselective formation of multisubstituted bicyclo[4.2.0]octane frameworks. nih.gov This powerful strategy allows for the rapid assembly of complex polycyclic structures. nih.gov

ReactantsReaction TypeProductReference
Chiral allenic ketones and alkenesEnantioselective isomerization/stereoselective [2+2]-cycloadditionBicyclo[4.2.0]octane scaffolds nih.gov
1-N-pyrrolidinylcyclohexene and acrylonitrile[2+2] cycloadditionBicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile acs.orgnih.gov
Diene, dienophile, and ketene precursorCatalytic (4+2)-(2+2) cycloadditionMultisubstituted bicyclo[4.2.0]octane nih.gov

Diels-Alder Reactions in Bicyclo[4.2.0]octenone Synthesis

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, serves as a crucial tool for constructing the bicyclo[4.2.0]octane framework. rsc.orgresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In the context of bicyclo[4.2.0]octenone synthesis, a key strategy involves the reaction of a highly reactive cyclobutenone, acting as the dienophile, with a suitable diene. rsc.orgrsc.org

This approach is instrumental in creating the core bicyclo[4.2.0]octane scaffold, which is a key step in the total synthesis of complex natural products like kingianin F. rsc.org For instance, the reaction between a diene and 3-(methoxycarbonyl)cyclobutenone can be facilitated by a chiral oxaborolidinium ion catalyst to produce the desired bicyclic system. rsc.org

DieneDienophileCatalyst/ConditionsProductReference
Diene 413-(methoxycarbonyl)cyclobutenone 40Chiral oxaborolidinium ions (COBI) 42Bicyclo[4.2.0]octane motif 43 rsc.org

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis offers a versatile and efficient avenue for the synthesis of this compound derivatives. These methods often exhibit high selectivity and functional group tolerance, making them powerful tools in modern organic synthesis. In the presence of various Pd(II) catalysts, cis-bicyclo[4.2.0]oct-7-ene can undergo olefin isomerization, also known as "ring walking," and oligomerization. figshare.comfigshare.com This process leads to the formation of more thermodynamically stable isomers like cis-bicyclo[4.2.0]oct-2-ene. figshare.comfigshare.com

Pd-Catalyzed Carbonylation and Intramolecular Cyclization for Derivatives

A notable application of palladium catalysis is the synthesis of bicyclo[4.2.0]octenone derivatives through a sequence of carbonylation and intramolecular cyclization. This method provides a direct route to constructing the fused-ring system with a ketone functionality.

The process often begins with a vinyl triflate, such as 2-methylvinyl triflate, which undergoes palladium-catalyzed carbonylation. sci-hub.sesmolecule.com The resulting intermediate then participates in an intramolecular cyclization to yield the bicyclo[4.2.0]octenone core. sci-hub.sesmolecule.com A proposed mechanism involves the formation of a carbonylated Pd-complex which eliminates to a vinylketene, followed by a 4π electrocyclic ring closure to form the final product. sci-hub.se Under strictly anhydrous conditions, this reaction can produce the desired bicyclo[4.2.0]oct-1(6)-en-7-one in yields up to 49%. sci-hub.se

Table 1: Palladium Catalysts in this compound Reactions

Catalyst Reactant Reaction Type Product(s) Yield Reference
[Pd(NCEt)₄][BF₄]₂ cis-Bicyclo[4.2.0]oct-7-ene Isomerization/Oligomerization cis-Bicyclo[4.2.0]oct-2-ene and oligomers - figshare.com
[(η³-allyl)Pd(solv)₂][SbF₆] cis-Bicyclo[4.2.0]oct-7-ene Isomerization/Oligomerization cis-Bicyclo[4.2.0]oct-2-ene and oligomers 29% (Isomerization) figshare.com
[(2,9-dimethyl-1,10-phenanthroline)Pd(CH₃)(NC(CH₂)₆CH₃)][SbF₆] cis-Bicyclo[4.2.0]oct-7-ene Isomerization/Oligomerization cis-Bicyclo[4.2.0]oct-2-ene and oligomers 94% (Isomerization) figshare.com

Derivatization from Precursors

The synthesis of functionalized this compound derivatives can also be achieved by modifying existing bicyclic precursors. These methods allow for the introduction of various substituents and the fine-tuning of the molecule's properties.

Synthesis from Halogenated Bicyclo[4.2.0]octanones

Halogenated bicyclo[4.2.0]octanones serve as valuable precursors for further derivatization. For example, the reduction of epimers of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one using a zinc/copper couple results in a product mixture predominantly containing the 8-endo-methyl compound. researchgate.net This dehalogenation reaction provides a route to specific stereoisomers of substituted bicyclo[4.2.0]octenones. researchgate.net

Functionalization of this compound Alkene Moiety

The alkene moiety within the this compound structure is a prime site for functionalization. The inherent ring strain of the cyclobutene ring provides a thermodynamic driving force for reactions such as ring-opening metathesis polymerization (ROMP). This allows for the creation of polymers with unique structures.

Furthermore, the double bond can participate in [2+2] cycloaddition reactions, characteristic of strained alkenes. Another key transformation is ring-opening metathesis followed by ring-closing metathesis (ROM-RCM). When a bicycloalkene bearing a propargylamino group is treated with a second-generation ruthenium carbene catalyst, it undergoes ROM-RCM to produce tricyclic heterocycles in good yields. arkat-usa.org

Synthesis of Specific this compound Derivatives

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Bicyclo[4.2.0]octenone
cis-Bicyclo[4.2.0]oct-7-ene
cis-Bicyclo[4.2.0]oct-2-ene
Bicyclo[4.2.0]oct-1(6)-en-7-one
3-(methoxycarbonyl)cyclobutenone
Kingianin F
2-methylvinyl triflate
8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one
8-endo-methyl bicyclo[4.2.0]oct-2-en-7-one
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
Cyclohexanone
Pyrrolidine (B122466)
Acrylonitrile
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde

Methyl this compound-7-carboxylate Synthesis

Methyl this compound-7-carboxylate is a significant monomer utilized in the field of polymer chemistry. Research has centered on its application in alternating ring-opening metathesis polymerization (AROMP). When this strained bicyclic carbomethoxy olefin is polymerized with cyclohexene (B86901) using a fast-initiating Grubbs catalyst, it yields a copolymer that is both completely linear and perfectly alternating. scispace.comnih.gov The successful formation of this alternating copolymer structure has been confirmed through detailed analysis using NMR spectroscopy, isotopic labeling, and gel permeation chromatography. scispace.comnih.gov

The inclusion of fused cyclohexyl rings in the polymer backbone, derived from this monomer, is reported to minimize intramolecular chain-transfer reactions. scispace.com This characteristic is advantageous for creating well-defined alternating functionality within a one-step polymerization process. scispace.com While its isomeric counterpart, methyl bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate, was found to be inefficient in AROMP, methyl this compound-7-carboxylate readily undergoes the polymerization with cyclohexene, albeit at a slower rate than corresponding amide derivatives. nih.gov

Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile Preparation

The synthesis commences with the condensation of cyclohexanone and pyrrolidine to form the enamine intermediate, 1-N-pyrrolidinylcyclohexene. nih.govacs.org This intermediate then undergoes a [2+2] cycloaddition reaction with acrylonitrile. nih.govacs.orgsmolecule.com The final steps involve N-methylation of the resulting bicyclic amine followed by a Hoffman elimination to introduce the double bond and yield the final product, bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile. nih.govacs.orgsmolecule.com A key advantage of this route is that it involves the isolation of solid intermediates that can often be used without extensive purification. nih.govacs.org

Table 1: Synthetic Steps for Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
StepReactionReagentsProduct
1Enamine FormationCyclohexanone, Pyrrolidine1-N-pyrrolidinylcyclohexene
2[2+2] CycloadditionAcrylonitrile1-N-pyrrolidinylbicyclo[4.2.0]octane-8-carbonitrile
3N-methylation & Hoffman EliminationMethylating agent, BaseBicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile

Preparation of Deuterium-Labeled this compound Analogues

Deuterium-labeled analogues of this compound are synthesized for use in mechanistic studies, particularly to investigate the kinetics and stereochemistry of thermal isomerization reactions. iitd.ac.innih.gov The synthesis of these labeled compounds allows researchers to probe reaction pathways by measuring deuterium kinetic isotope effects. iitd.ac.innih.govresearchgate.net

One established route to these analogues starts from 8,8-dichlorobicyclo[4.2.0]octan-7-one, which is the [2+2] cycloadduct of cyclohexene and dichloroketene. iitd.ac.in This starting material can be converted through a series of reactions to produce specifically labeled this compound molecules. iitd.ac.in

Examples of synthesized analogues include:

2,2,5,5-d4-Bicyclo[4.2.0]oct-7-ene : This analogue is prepared to study secondary kinetic isotope effects in the thermal isomerization to cis,cis-1,3-cyclooctadiene. iitd.ac.inresearchgate.net

7,8-d2-Bicyclo[4.2.0]oct-7-ene : This isotopomer is synthesized from the common ketone intermediate to probe the mechanism of the same thermal rearrangement. iitd.ac.in

The kinetic isotope effects measured for the thermal isomerization of these compounds (kH/kD(d4) = 1.17 and kH/kD(d2) = 1.20) were found to be secondary effects, providing crucial evidence that helps to distinguish between possible reaction mechanisms, such as a direct disrotatory ring opening versus pathways involving intermediates. iitd.ac.innih.gov

Table 2: Examples of Deuterium-Labeled this compound Analogues and Their Application
CompoundStarting MaterialApplication
2,2,5,5-d4-Bicyclo[4.2.0]oct-7-eneLabeled Cyclohexene PrecursorKinetic Isotope Effect Studies
7,8-d2-Bicyclo[4.2.0]oct-7-ene8,8-dichlorobicyclo[4.2.0]octan-7-oneMechanistic Studies of Thermal Isomerization

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
1-N-pyrrolidinylbicyclo[4.2.0]octane-8-carbonitrile
1-N-pyrrolidinylcyclohexene
2,2,5,5-d4-Bicyclo[4.2.0]oct-7-ene
7,8-d2-Bicyclo[4.2.0]oct-7-ene
8,8-dichlorobicyclo[4.2.0]octan-7-one
Acrylonitrile
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
This compound
cis,cis-1,3-cyclooctadiene
Cyclohexanone
Cyclohexene
Dichloroketene
Methyl bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate
Methyl this compound-7-carboxylate
Pyrrolidine

Electrocyclic Ring Opening Reactions

The electrocyclic ring-opening of this compound is a pericyclic reaction that results in the cleavage of the C1-C6 sigma bond and the formation of a conjugated diene system within an eight-membered ring. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Thermal Electrocyclic Rearrangement to Cyclooctadienes

The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cycloocta-1,3-dienes has been a focal point of mechanistic debate for decades. scispace.com The reaction is known to produce cis,cis-1,3-cyclooctadiene, a process that, if occurring in a single concerted step, would proceed through a disrotatory ring-opening. nih.gov This outcome is formally forbidden by the Woodward-Hoffmann rules for a thermal 4π-electron electrocyclic reaction. scispace.com This has led to several mechanistic proposals to account for the observed product.

According to the Woodward-Hoffmann rules, the thermally allowed pathway for the electrocyclic ring-opening of a cyclobutene is a conrotatory process. In the case of cis-bicyclo[4.2.0]oct-7-ene, a conrotatory opening would lead to the formation of the highly strained cis,trans-1,3-cyclooctadiene. nih.govcdnsciencepub.com This intermediate is expected to be metastable and can undergo subsequent transformations. amazonaws.com High-level computational studies support that the energy profiles show a clear preference for the Woodward-Hoffmann allowed conrotatory ring-opening to form cis,trans-cycloocta-1,3-diene, which is then followed by a double-bond isomerization to yield the final, more stable cis,cis-cycloocta-1,3-diene. ifasonline.comacs.org

A direct, thermally forbidden disrotatory ring-opening of cis-bicyclo[4.2.0]oct-7-ene would directly yield cis,cis-1,3-cyclooctadiene. nih.govresearchgate.net While this pathway is predicted to be of higher energy, it has been considered as a possible mechanism. nih.govresearchgate.net The thermal conversion of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene could potentially involve this direct disrotatory ring opening. nih.govaip.org However, experimental and computational evidence has largely favored a two-step mechanism involving a conrotatory opening followed by isomerization. cdnsciencepub.comaip.org

The formation of cis,cis-cycloocta-1,3-diene from the thermal rearrangement of cis-bicyclo[4.2.0]oct-7-ene has been termed a potential "anti-Woodward-Hoffmann" reaction, as it appears to follow a formally forbidden pathway. cdnsciencepub.comifasonline.comresearchgate.net This has prompted intensive study to determine if the reaction is a true violation of the Woodward-Hoffmann rules or if it proceeds through an alternative, allowed pathway that gives the illusion of a forbidden process. cdnsciencepub.comaip.org Computational studies have robustly investigated this, concluding that the reaction proceeds through an allowed conrotatory pathway to afford cis,trans-cycloocta-1,3-diene, which then isomerizes, rather than a forbidden disrotatory pathway. cdnsciencepub.comcdnsciencepub.com The study of smaller, more strained bicyclic homologues suggests that a mechanistic shift towards an anti-Woodward-Hoffmann disrotatory path may be feasible in highly strained systems. cdnsciencepub.comcdnsciencepub.com

The mechanistic debate largely centers on the involvement of the transient intermediate, cis,trans-1,3-cyclooctadiene. nih.govaip.org One proposed mechanism involves the initial, thermally allowed conrotatory ring-opening to form this cis,trans-diene. aip.org This highly reactive intermediate could then isomerize to the more stable cis,cis-1,3-cyclooctadiene through either a ifasonline.com hydrogen shift or a trans-to-cis isomerization of the double bond. nih.govaip.org Deuterium kinetic isotope effect studies have been employed to distinguish between these possibilities. The observed small kinetic isotope effects rule out a ifasonline.com hydrogen shift and are also inconsistent with a rate-determining trans-to-cis isomerization, leaving the direct disrotatory route as a considered alternative, though computational studies favor the conrotatory pathway followed by a rapid, low-barrier isomerization of the cis,trans-intermediate. nih.gov

Photochemical Ring Opening Mechanisms

In contrast to thermal reactions, the photochemical electrocyclic ring-opening of cyclobutenes is predicted by the Woodward-Hoffmann rules to proceed via a disrotatory pathway. However, the photochemistry of this compound and its derivatives has been found to be more complex. Investigations using far-ultraviolet light (185 and 193 nm) have shown that the ring-opening is non-stereospecific, yielding a mixture of isomeric 1,3-dienes. This suggests that the photochemical ring-opening may compete with other photochemical processes. For some derivatives, the product distribution indicates that the formally forbidden conrotatory pathway may compete with the allowed disrotatory pathway. Studies on related systems suggest that the excited state dynamics are complex, with the potential for cis-trans photoisomerization to compete with the electrocyclic ring closure, which is the reverse of the ring-opening reaction. cdnsciencepub.com

Kinetic Isotope Effect (KIE) Studies in Electrocyclic Processes

The thermal electrocyclic ring opening of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been a subject of significant mechanistic debate. rsc.org This reaction is formally a disrotatory ring opening, which is contrary to the predictions of the Woodward-Hoffmann rules for a thermal process. rsc.org Kinetic Isotope Effect (KIE) studies have been crucial in exploring the potential mechanisms, which include a direct, symmetry-forbidden disrotatory pathway or a multi-step process involving an allowed conrotatory opening to the highly strained cis,trans-1,3-cyclooctadiene, followed by isomerization. rsc.orgresearchgate.netnih.goviitd.ac.in

Experimental KIE studies were conducted by synthesizing deuterated analogues of cis-Bicyclo[4.2.0]oct-7-ene and measuring the rates of their thermal isomerization. researchgate.netiitd.ac.in The results indicated small, secondary deuterium kinetic isotope effects, which were used to argue against mechanisms involving a rate-determining nih.govacs.org hydrogen shift or a trans-to-cis isomerization of the double bond in the intermediate. researchgate.netiitd.ac.in

Deuterated AnalogTemperature (°C)kH/kD (Observed)kH/kD (per D)Proposed Interpretation
2,2,5,5-d4-Bicyclo[4.2.0]oct-7-ene2501.171.04Rules out a rate-determining nih.govacs.org hydrogen shift. researchgate.netiitd.ac.in
7,8-d2-Bicyclo[4.2.0]oct-7-ene2381.201.10Effect is smaller than expected for rate-determining trans-to-cis isomerization. rsc.orgresearchgate.netiitd.ac.in

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms

This compound and its derivatives have emerged as important monomers in Ring-Opening Metathesis Polymerization (ROMP), a powerful method for polymer synthesis driven by the release of ring strain.

Ruthenium-Catalyzed Ring Opening Metathesis

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are highly effective for the ROMP of this compound derivatives. nih.govnih.gov The mechanism involves a [2+2] cycloaddition between the ruthenium alkylidene catalyst and the double bond of the monomer. nih.gov This is followed by a retro-[2+2] cycloaddition that opens the cyclobutene ring and incorporates it into the growing polymer chain, regenerating a ruthenium alkylidene at the chain end for subsequent monomer addition.

Mechanistic studies on tetrasubstituted bicyclo[4.2.0]oct-6-enes, which are isomers of the oct-7-ene system, have highlighted the importance of substituents in the ring-opening step. nih.gov For substrates with α,β-unsaturated carbonyl groups, the transition state can be stabilized by the coordination of the carbonyl oxygen to the ruthenium center. nih.gov Furthermore, the presence of a weakly acidic proton on an α,β-unsaturated amide substituent was found to increase the rate of ring-opening metathesis, suggesting that deprotonation leads to stronger coordination with the ruthenium catalyst. nih.gov

Intramolecular Chain-Transfer Reactions in AROMP

In the context of Alternating Ring-Opening Metathesis Polymerization (AROMP), intramolecular chain-transfer reactions, often termed "backbiting," can be a significant limitation, leading to the formation of cyclic polymers, shortened chains, and broader molar-mass dispersities. nih.gov However, studies involving this compound derivatives have demonstrated a notable resistance to this side reaction. The polymerization of methyl this compound-7-carboxylate with cyclohexene, initiated by a fast-initiating Grubbs catalyst, results in a completely linear and alternating copolymer. nih.govnih.govscispace.com

This high degree of linearity is attributed to the structural rigidity of the bicyclo[4.2.0]octene framework. nih.govscispace.com The inclusion of the fused cyclohexyl ring appears to minimize the intramolecular chain-transfer reactions that are more prevalent with smaller or more flexible monomers. nih.gov For instance, while AROMP of monocyclic cyclobutenecarboxylic esters is plagued by backbiting, and some intramolecular chain-transfer is observed with bicyclo[5.2.0] and bicyclo[3.2.0] systems, the bicyclo[4.2.0]octene-derived monomer provides a stable backbone that disfavors these undesirable secondary metathesis events. nih.govnih.gov This characteristic makes the bicyclo[4.2.0]octene scaffold a valuable component for creating well-defined, linear alternating copolymers with precise functionality in a single polymerization step. nih.govscispace.com

Thermal Rearrangements and Isomerizations of Bicyclo[4.2.0]oct-2-enes

The thermal chemistry of bicyclo[4.2.0]oct-2-ene is characterized by a series of competitive rearrangements and fragmentations that occur at elevated temperatures. These reactions, including sigmatropic shifts, epimerization, and fragmentation, are mechanistically linked through common intermediates. nih.govacs.org Experimental and computational studies converge on a stepwise mechanism involving diradical species to explain the observed product distributions and stereochemical outcomes. mdpi.comresearchgate.net

researchgate.netresearchgate.net-Sigmatropic Carbon Migrations

While the thermal rearrangement of the parent bicyclo[4.2.0]oct-2-ene primarily involves a nih.govresearchgate.net-sigmatropic carbon migration to form bicyclo[2.2.2]oct-2-ene, the possibility of researchgate.netresearchgate.net-sigmatropic shifts has been explored computationally in the related bicyclo[4.2.0]octa-2,4-diene system. acs.orgugent.benih.gov For these dienes, calculations suggest that a stepwise researchgate.netresearchgate.net alkyl group shift mediated by a biradical intermediate could be feasible for appropriately substituted compounds, with calculated reaction barriers comparable to other known rearrangements. ugent.benih.gov However, this pathway is considered significantly higher in energy than competing electrocyclic pathways. ugent.benih.gov Experimental studies on deuterated derivatives confirmed a large energy difference between the electrocyclic and sigmatropic pathways, indicating the researchgate.netresearchgate.net shift is not a dominant process for the diene system. nih.gov For bicyclo[4.2.0]oct-2-ene itself, the observed rearrangement is a formal nih.govresearchgate.net carbon shift. researchgate.netnih.gov Using deuterium labeling, studies have shown that this nih.govresearchgate.net shift proceeds with only a slight preference for the symmetry-allowed suprafacial-inversion (si) pathway over the forbidden suprafacial-retention (sr) pathway, with si/sr ratios of approximately 1.4 to 2.4 depending on the substituent. nih.govacs.orgnih.govacs.org This lack of strong stereochemical control is inconsistent with a concerted pericyclic mechanism and provides strong evidence for a stepwise process. researchgate.net

Diradical Intermediates and Pathways

A consensus mechanism for the thermal reactions of bicyclo[4.2.0]oct-2-enes involves the initial homolytic cleavage of the C1–C8 bond, which is the weakest bond in the cyclobutane (B1203170) ring, to form a conformationally flexible and relatively long-lived diradical intermediate. acs.orgmdpi.comnih.govresearchgate.net This single diradical intermediate serves as a central hub from which all major reaction pathways emanate. nih.govacs.org Once formed, this intermediate has several available exit channels:

Reclosure: The C1–C8 bond can reform, leading back to the starting material or its C8 epimer. researchgate.net

Rearrangement: The radical center at C8 can attack the C3 position of the cyclohexene ring, leading to the nih.govresearchgate.net-sigmatropic rearrangement product, bicyclo[2.2.2]oct-2-ene. researchgate.net

Fragmentation: The diradical can undergo further bond cleavage to yield 1,3-cyclohexadiene (B119728) and ethylene (B1197577) (or a substituted olefin). researchgate.netresearchgate.net

The long lifetime of this conformationally promiscuous diradical intermediate accounts for the observed competition between these pathways and the lack of strict orbital symmetry control in the nih.govresearchgate.net rearrangement. acs.orgnih.gov

Epimerization at Bridged Carbon Centers

One of the most significant and often dominant processes in the thermal manifold of 8-substituted bicyclo[4.2.0]oct-2-enes is epimerization at the C8 carbon. mdpi.comresearchgate.net This process, also described as one-centered stereomutation, is a direct consequence of the formation and reclosure of the C1–C8 diradical intermediate. acs.orgnih.gov After the C1-C8 bond breaks, the resulting radical at C8 can undergo reclosure from either face, leading to inversion of its stereochemistry. researchgate.net

Kinetic studies have shown that the rate of epimerization (kₑₚ) is frequently faster than the rates of both the nih.govresearchgate.net sigmatropic shift (k₁₃) and fragmentation (k₟). mdpi.comresearchgate.net For instance, in the gas-phase thermal reaction of exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene, the relative kinetic order was determined to be kₑₚ > k₁₃ > k₟. mdpi.comsigmaaldrich.com This rapid loss of stereochemical integrity at C8 is a hallmark of the diradical-mediated pathway and provides compelling evidence against a concerted mechanism for the accompanying reactions. nih.govacs.org

Fragmentation Pathways in Thermal Reactions

Alongside rearrangement and epimerization, fragmentation is a consistently observed thermal reaction pathway for bicyclo[4.2.0]oct-2-ene and its derivatives. nih.govacs.org This process also proceeds from the common C1–C8 diradical intermediate. researchgate.netresearchgate.net The fragmentation reaction involves the cleavage of the C6-C7 bond, resulting in the formation of 1,3-cyclohexadiene and an olefin. mdpi.comresearchgate.net For the parent compound, the products are 1,3-cyclohexadiene and ethylene. researchgate.net If a substituent is present at C8, a substituted olefin is produced; for example, exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene fragments to give cyclohexadiene and vinylcyclopropane. mdpi.com

The importance of the fragmentation pathway can be influenced by the stereochemistry of substituents. For 8-exo-methylbicyclo[4.2.0]oct-2-ene, fragmentation accompanies significant amounts of epimerization and nih.govresearchgate.net-rearrangement. nih.govacs.org However, for the 8-endo epimer, which does not yield any nih.govresearchgate.net shift product, fragmentation becomes the primary reaction pathway, with epimerization being a secondary process. nih.govacs.org This demonstrates how stereochemistry can direct the flux through the various available channels of the diradical intermediate.

Table 2. Summary of Thermal Reaction Outcomes for 8-Substituted Bicyclo[4.2.0]oct-2-enes.
Substituent at C8Temperature (°C)Relative Kinetic Order of Processes nih.govresearchgate.net Shift si/sr RatioReference
Deuterium300Epimerization > Fragmentation ≈ nih.govresearchgate.net Shift~1.4 acs.orgresearchgate.netnih.gov
exo-Methyl275Epimerization, Fragmentation, and nih.govresearchgate.net Shift all significant2.4 nih.govacs.org
endo-Methyl275Fragmentation > Epimerization (No nih.govresearchgate.net Shift)N/A nih.govacs.org
exo-Methoxy250-300Epimerization, Fragmentation, and nih.govresearchgate.net Shift all significant3.2 researchgate.net
exo-CyclopropylNot Specifiedkₑₚ > k₁₃ > k₟ > kCPCNot Specified mdpi.comresearchgate.netsigmaaldrich.com

Advanced Spectroscopic and Computational Analyses of Bicyclo 4.2.0 Oct 7 Ene

Computational Chemistry Methodologies

Computational chemistry has provided invaluable insights into the behavior of bicyclo[4.2.0]oct-7-ene, particularly concerning its thermal isomerization to cis,cis-1,3-cyclooctadiene. This reaction has been a subject of interest as it presents a potential anti-Woodward-Hoffmann process.

Density Functional Theory (DFT) has been a key tool in investigating the reaction pathways of this compound. DFT calculations, often using functionals such as B3LYP, have been employed to explore the geometries and energies of reactants, transition states, and products. rsc.org These studies have been central to the debate surrounding the mechanism of the thermal ring-opening of cis-bicyclo[4.2.0]oct-7-ene. One proposed mechanism is a direct, concerted disrotatory ring-opening, which would be considered a forbidden pathway under the Woodward-Hoffmann rules. researchgate.net An alternative, stepwise mechanism involves an allowed conrotatory ring-opening to form cis,trans-1,3-cyclooctadiene, which then isomerizes to the final cis,cis-1,3-cyclooctadiene product. researchgate.net DFT studies have shown a clear preference for the conrotatory pathway followed by double-bond isomerization based on energy profiles. acs.org Time-dependent DFT has also been used to study the photodynamics of the reverse reaction, the electrocyclic ring-closing of cis,cis-1,3-cyclooctadiene to form this compound. proquest.com

Computational MethodFocus of StudyKey Findings
B3LYPComparison of concerted vs. stepwise ring-opening of cis-bicyclo[4.2.0]oct-7-eneFavors a diradical mechanism depending on the level of theory. rsc.org
Time-Dependent DFTPhotodynamics of cis,cis-1,3-cyclooctadieneInvestigated the electrocyclic ring-closing to this compound. proquest.com

To further refine the understanding of the reaction mechanisms, high-level ab initio methods have been utilized. These methods, which are more computationally intensive than DFT, provide a more accurate description of the electronic structure. For the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene, high-level computational studies have corroborated the findings from DFT, indicating a preference for the conrotatory ring-opening pathway. acs.org These robust computational methods have been crucial in resolving the debate over the "anti-Woodward-Hoffmann" nature of this reaction, suggesting that the seemingly forbidden product is formed through an allowed pathway followed by isomerization. researchgate.net

The mapping of potential energy surfaces (PES) has been instrumental in visualizing the energetic landscape of the reactions of this compound. By exploring the PES, researchers can identify the minimum energy pathways connecting reactants and products. For the ring-opening of this compound, PES mapping has highlighted the connectivity between the conrotatory and disrotatory pathways. researchgate.netchemrxiv.org These studies have revealed the presence of a second-order saddle point along the disrotatory path, which can influence the reaction dynamics. researchgate.netchemrxiv.org The exploration of the PES has provided a more nuanced understanding of how the system navigates from reactant to product, going beyond a simple one-dimensional reaction coordinate.

The detailed analysis of transition states and intermediates is critical for a complete mechanistic picture. Computational studies have focused on characterizing the structures and energies of these transient species. In the context of the thermal reactions of bicyclo[4.2.0]oct-2-ene, a related isomer, the involvement of a long-lived, conformationally flexible diradical intermediate has been proposed to account for the observed products. researchgate.netacs.org For the ring-opening of cis-bicyclo[4.2.0]oct-7-ene, the transition state for the conrotatory pathway is found to be lower in energy than that for the disrotatory pathway. researchgate.net The nature of the transition states, including whether they have more of a diradical character, has been investigated using methods like CASSCF, which are well-suited for studying such species. rsc.org

Reaction PathwayIntermediate/Transition StateKey Characteristics
Conrotatory Ring-OpeningTransition StateLower in energy compared to the disrotatory transition state. researchgate.net
Disrotatory Ring-OpeningSecond-Order Saddle PointIdentified along this pathway. researchgate.netchemrxiv.org
Thermal Reactions of Bicyclo[4.2.0]oct-2-eneDiradical IntermediateProposed to be long-lived and conformationally flexible. researchgate.netacs.org

Spectroscopic Characterization Techniques Applied to Mechanistic Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been indispensable in providing experimental evidence to support or refute computationally proposed mechanisms.

NMR spectroscopy has been a powerful tool for probing the mechanistic details of reactions involving this compound and its isomers. Through the use of deuterium (B1214612) labeling, researchers have been able to track the fate of specific atoms during a reaction, providing crucial stereochemical information. For instance, in the thermal reactions of deuterium-labeled bicyclo[4.2.0]oct-2-enes, 2H NMR analysis was used to follow the kinetics of the transformations. researchgate.netacs.org These experiments revealed that epimerization at C8 is much faster than the researchgate.netCurrent time information in MacKenzie County, CA. sigmatropic shifts leading to bicyclo[2.2.2]oct-2-ene. researchgate.netacs.org

Furthermore, the determination of kinetic isotope effects (KIEs) through NMR studies has been pivotal. In the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene, the observed secondary deuterium KIEs were much smaller than what would be expected for a chemrxiv.orgCurrent time information in MacKenzie County, CA. hydrogen shift mechanism from a transient cis,trans-1,3-cyclooctadiene intermediate. researchgate.net This finding helped to rule out that particular pathway. researchgate.net The good agreement between experimentally determined KIEs and those computed for the conrotatory ring-opening followed by isomerization provides strong support for this mechanism. acs.org The structural elucidation of reaction products, such as the gold(I)-catalyzed formation of bicyclo[4.2.0]oct-1-enes, has also been confirmed using NMR techniques, including NOESY experiments to determine the stereochemistry. nih.gov

NMR TechniqueSystem StudiedMechanistic Insight Gained
2H NMR SpectroscopyDeuterium-labeled bicyclo[4.2.0]oct-2-enesFollowed reaction kinetics and determined relative rates of competing pathways. researchgate.netacs.org
Kinetic Isotope Effects (KIEs)Thermal isomerization of cis-bicyclo[4.2.0]oct-7-eneRuled out a chemrxiv.orgCurrent time information in MacKenzie County, CA. hydrogen shift mechanism and supported the conrotatory pathway. researchgate.netacs.org
NOESYGold(I)-catalyzed formation of bicyclo[4.2.0]oct-1-enesConfirmed the stereochemistry of the product. nih.gov

UV Photoelectron Spectroscopy for Electronic State Analysis

UV Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by high-energy photons. For this compound and its derivatives, HeI UV photoelectron spectra have been instrumental in identifying and assigning electronic excited states.

Gas-phase UV absorption and photoelectron spectra for this compound suggest that the π,R(3s) Rydberg state is the lowest energy excited state in the parent hydrocarbon. acs.org The Rydberg state is characterized by the excitation of an electron to a large, diffuse orbital that resembles an atomic orbital. Increasing methyl substitution at the C=C bond in related alkenes leads to decreases in the energy of the π,R(3s) Rydberg state, which parallels the decreases in the π-ionization potentials. mcmaster.ca

Comparative analysis of the UV photoelectron and optical spectra of this compound and its substituted derivatives reveals the influence of substituents on the electronic state ordering. mcmaster.ca For instance, while the π,R(3s) state is the lowest energy state in the parent compound and its 7-methyl derivative, trifluoromethyl substitution raises the energy of this state, making the π,π* valence state the lowest excited singlet state. acs.orgmcmaster.ca This shift is significant as different excited states can lead to distinct photochemical reaction pathways. acs.org Fragmentation reactions are thought to arise predominantly from the Rydberg excited state, whereas electrocyclic ring-opening is associated with the π,π* singlet state. mcmaster.ca

The table below presents the vertical ionization potentials for this compound and a substituted derivative, as determined from their photoelectron spectra.

CompoundLowest Vertical π-Ionization Potential (eV)
This compound~8.8
7-Methylthis compound~8.5

Gas Chromatography (GC) and Mass Spectrometry in Reaction Product Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an essential analytical method for the separation, identification, and quantification of products in chemical reactions involving this compound. The technique allows for the effective separation of isomers and the determination of molecular weights and fragmentation patterns, which aids in structural elucidation.

In synthetic preparations, GC/MS analysis is routinely used to monitor the progress of reactions. For example, the consumption of starting materials to form derivatives of this compound can be confirmed by this method. acs.org Following thermal isomerization reactions, preparative GC has been employed to isolate and purify reaction mixtures, with subsequent characterization of the products by mass spectrometry and NMR spectroscopy. iitd.ac.in

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. The NIST library data for this compound highlights its key mass spectral features. nih.gov

GC-MS ParameterValueSource
NIST Number105780 nih.gov
LibraryMain library nih.gov
Total Peaks30 nih.gov
m/z Top Peak79 nih.gov
m/z 2nd Highest Peak80
m/z 3rd Highest Peak77

Furthermore, GC analysis is crucial for distinguishing between different bicyclic isomers formed during thermal rearrangements, as they often exhibit distinct retention times. mdpi.com For instance, in the thermal reactions of substituted Bicyclo[4.2.0]oct-2-enes, different isomers can be identified based on their elution order in a standard GC program. mdpi.com

Theoretical Insights into Molecular Orbitals and Symmetry

Highest Occupied Molecular Orbital (HOMO) Symmetry Control in Electrocyclic Reactions

The stereochemical outcome of electrocyclic reactions, such as the ring-opening of the cyclobutene (B1205218) moiety in this compound, is governed by the principle of orbital symmetry conservation, as famously articulated by the Woodward-Hoffmann rules. acs.org These rules predict the reaction pathway based on the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene system. masterorganicchemistry.com

The ring-opening of cyclobutene is a classic 4π-electron electrocyclic reaction. masterorganicchemistry.com For this compound, this reaction would yield a cyclooctadiene isomer. The specific outcome depends on the reaction conditions:

Thermal Reactions : Under thermal conditions, the HOMO of the 4π system has a C2 axis of symmetry. To maintain this symmetry during the transformation and allow for constructive overlap to form the new π-system, the termini of the breaking sigma bond must rotate in the same direction. This is known as a conrotatory process. masterorganicchemistry.comamazonaws.com

Photochemical Reactions : When the molecule absorbs UV light, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). This new HOMO of the excited state has a mirror plane (m) of symmetry. masterorganicchemistry.comamazonaws.com Consequently, the photochemical ring-opening proceeds via a disrotatory motion, where the termini rotate in opposite directions to maintain symmetry. amazonaws.com

The reverse reaction, the electrocyclic ring closure of E,Z-1,3-cyclooctadiene to form cis-Bicyclo[4.2.0]oct-7-ene, is also subject to these symmetry controls. amazonaws.comaip.org The Woodward-Hoffmann rules are based on the concept that in a concerted process, the orbitals of the starting material must transform smoothly into the orbitals of the product, maintaining their symmetry throughout the reaction. amazonaws.com A symmetry-imposed barrier exists for "forbidden" reactions where the HOMO of the reactant correlates with the LUMO of the product, leading to a high-energy transition state. acs.org

Theoretical Examination of Strained Ring Systems

This compound is a strained bicyclic system, and this strain energy is a key determinant of its reactivity. The fusion of a cyclobutane (B1203170) ring to a cyclohexane (B81311) ring introduces significant conformational constraints and ring strain, which arises from the deviation of bond angles from their ideal geometries. The total strain energy for this compound is estimated to be around 30–40 kcal/mol.

Theoretical and molecular mechanics analyses indicate that the four-membered cyclobutane ring contributes the largest portion of this strain energy. smolecule.com Key factors include:

Angle Strain : The bond angles within the cyclobutane ring are substantially compressed from the ideal tetrahedral angle of 109.5° to values between 85° and 92°. smolecule.com This angular compression is a major source of the high strain energy. smolecule.com

Torsional Strain : To alleviate some of the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a "puckered" conformation.

Conformational Constraints : The fused ring system limits the conformational freedom of the six-membered ring, preventing it from readily undergoing the typical chair-chair interconversions seen in simple cyclohexane.

Computational studies have explored the potential energy surface (PES) for the isomerization of this compound. chemrxiv.org These studies investigate the connectivity between the thermally allowed conrotatory and the forbidden disrotatory pathways. chemrxiv.org Even in a relatively flexible system like this, a higher-order saddle point is found along the disrotatory path, indicating a geometrical instability that favors the conrotatory route, in line with orbital symmetry predictions. chemrxiv.org The release of this inherent ring strain provides a powerful thermodynamic driving force for ring-opening reactions.

Electronic Excited States and Photochemical Reactivity Predictions

The photochemical behavior of this compound is dictated by the nature of its electronic excited states. As identified by UV absorption and photoelectron spectroscopy, the lowest energy excited state in the gas phase is the π,R(3s) Rydberg state. acs.org However, the π,π* valence state is close in energy and plays a crucial role in its reactivity. acs.orgmcmaster.ca

Direct photolysis of this compound with far-UV light (e.g., 193 nm) in solution leads to competitive electrocyclic ring-opening, yielding cis,cis-1,3-cyclooctadiene and cis,trans-1,3-cyclooctadiene. acs.org Theoretical predictions and experimental observations suggest that different excited states are responsible for different reaction pathways:

The π,π singlet state* is primarily responsible for the stereospecific electrocyclic ring-opening reactions. mcmaster.ca

The Rydberg excited state is believed to be the precursor to fragmentation products. mcmaster.ca

The photochemical electrocyclic ring closure of cis,cis-1,3-cyclooctadiene is a known route to synthesize cis-Bicyclo[4.2.0]oct-7-ene. aip.orgaip.org Theoretical calculations have predicted the quantum yields for this process. aip.org Time-resolved electron diffraction and photoelectron spectroscopy studies on precursors like cis,cis-1,3-cyclooctadiene provide insight into the ultrafast dynamics of the excited state as it proceeds through conical intersections back to the ground state, leading to the formation of this compound. aip.orgosti.gov The modulation of reactivity in these excited states allows for stereoselective photochemical transformations that are often inaccessible under thermal conditions. acs.org

Monomers in Polymer Synthesis

The unique reactivity of the this compound framework, particularly its derivatives, has been extensively utilized in ring-opening metathesis polymerization (ROMP) to create polymers with precisely controlled structures and novel properties.

Development of Novel Polymer Backbones

The use of this compound-derived monomers in AROMP leads to the formation of polymers with novel and unique backbone structures. nih.govnih.govscispace.com When this compound-7-carboxylate esters undergo AROMP with cyclohexene (B86901), the resulting copolymer possesses a distinctive backbone architecture. semanticscholar.orgnih.gov This process creates a polymer chain where cyclohexyl rings are fused directly to the backbone, a feature that enhances linearity by preventing secondary metathesis reactions. nih.govscispace.com

Furthermore, the AROMP of the isomerized bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide with cyclohexene results in a unique copolymer backbone where both of the newly formed alkenes are trisubstituted. nih.gov The ability to generate these previously inaccessible polymer structures opens up new possibilities for designing materials with specific physical and electronic properties. For instance, creating a strictly alternating sequence of donor and acceptor groups along such a backbone can enhance intrachain charge transfer, which is relevant for applications in organic electronics. semanticscholar.orgresearchgate.net

Control of Polymer Sequence and Functionality in AROMP

A significant advantage of using this compound derivatives in AROMP is the high degree of control over the polymer sequence and the ability to incorporate diverse functionalities. scispace.com The isomerization-AROMP protocol involving this compound-7-carboxamides provides an efficient route to copolymers with rigorous sequence alternation. scispace.com This precise placement of monomers is a key aspect of sequence control.

The bicyclo[4.2.0]oct-1(8)-ene scaffold, derived from the initial isomerization, is tolerant of various functional groups. Researchers have successfully prepared monomers with carboxamide, carboxynitrile, and carboxaldehyde substituents, which then undergo AROMP with cyclohexene. acs.orgnih.gov This versatility allows for the synthesis of alternating copolymers that can display a wide array of functional groups along the polymer chain with larger-than-typical spacing. scispace.comsemanticscholar.org Such control over functionality and spacing is crucial for applications where the specific positioning of chemical groups is necessary to achieve a desired interaction or property, such as in creating polymer probes for biological systems or developing new materials. nih.govresearchgate.net The isomerization step, however, can be sensitive to the functionality in the amide side chain, with bulkier substituents sometimes leading to incomplete isomerization. acs.orgsemanticscholar.org

Functionalized Monomers Derived from this compound for AROMP
Functional GroupMonomer TypePolymerization BehaviorReference
CarboxamideBicyclo[4.2.0]oct-1(8)-ene-8-carboxamideUndergoes efficient AROMP with cyclohexene acs.orgnih.gov
CarboxynitrileBicyclo[4.2.0]oct-1(8)-ene-8-carbonitrileSubstrate for AROMP, but addition is slow and stereoirregular acs.orgnih.gov
CarboxaldehydeBicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehydeSubstrate for AROMP, resulting in a regioregular polymer acs.orgnih.gov
Carboxylate EsterMethyl this compound-7-carboxylateUndergoes AROMP directly without isomerization nih.gov

Precursors and Intermediates in Complex Organic Molecule Synthesis

The bicyclo[4.2.0]octane framework is a valuable building block in synthetic organic chemistry, serving as a key intermediate for the assembly of complex polycyclic molecules and advanced organic architectures, including several natural products.

Synthesis of Polycyclic Structures

The bicyclo[4.2.0]octene core is a versatile precursor for constructing more complex polycyclic systems. In one notable example, a gold(I)-catalyzed reaction of a cyclic 1,5-diene unexpectedly produced a tricyclic compound featuring a bicyclo[4.2.0]oct-1-ene core. nih.gov This transformation highlights the utility of the bicyclic framework in accessing intricate molecular skeletons.

Furthermore, the bicyclo[4.2.0]octadiene isomer has been employed as a key intermediate in the total synthesis of natural products. For instance, the first total synthesis of kingianin A, a complex natural product, utilized a bicyclo[4.2.0]octadiene intermediate as the central building block, which was assembled via a Suzuki coupling reaction. smolecule.com Similarly, synthetic approaches to the endiandric acids, another class of natural products, have been inspired by biosynthetic pathways that involve bicyclo[4.2.0]octadiene intermediates. researchgate.net

Building Blocks for Advanced Organic Architectures

Strained bicyclic systems like this compound are valuable platforms for constructing complex and biologically active molecules. The defined three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an excellent starting point for synthesizing advanced organic architectures.

Its utility is demonstrated in the synthesis of novel bis-homoinositols, where the synthetic route begins with a derivative of bicyclo[4.2.0]octa-2,4-diene. smolecule.com The synthesis of these complex polyhydroxylated structures relies on the versatility of the bicyclo[4.2.0]octane framework. smolecule.com The successful application of this framework in the total synthesis of molecules like kingianin A and its role in strategies aimed at the endiandric acids underscore its importance as a foundational building block for creating sophisticated and challenging molecular targets. smolecule.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.